
4-Octanol
Overview
Description
4-Octanol, also known as octan-4-ol, is an organic compound with the chemical formula C8H18O. It is a colorless liquid with a weak mellow aroma. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is less dense than water and is insoluble in water but soluble in most organic solvents such as ether, benzene, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octanol can be synthesized through various methods:
Hydrogenation of Octyl Aldehyde: This method involves the hydrogenation of octyl aldehyde in the presence of a catalyst.
Nucleophilic Addition Reaction of Octanal: Another method involves the nucleophilic addition reaction of octanal, where octanal reacts with a nucleophile to form this compound.
Reduction of Octanal: This method involves the reduction of octanal using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of octyl aldehyde due to its efficiency and scalability. The process involves the use of a metal catalyst, such as palladium or platinum, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Octanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form octane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrogen chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Octanone.
Reduction: Octane.
Substitution: Octyl chloride.
Scientific Research Applications
Scientific Research Applications
4-Octanol is utilized in various scientific research domains, including chemistry, biology, and environmental science.
Chemistry
- Solvent and Intermediate : It serves as a solvent in organic synthesis and as an intermediate for synthesizing esters, ethers, acid chlorides, and amine esters .
- Chemical Reactions :
- Can be oxidized to form octanone.
- Reduced to yield octane.
- Undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups.
Biology
- Cell Signaling Studies : Its ability to interact with lipid bilayers makes it valuable in studies related to membrane dynamics and cell signaling.
- Pheromone Research : Specifically, (S)-2-methyl-4-octanol has been identified as a male-specific aggregation pheromone in the sugarcane weevil (Sphenophorus levis), demonstrating its ecological significance .
Industrial Applications
- Fragrance and Flavor Production : this compound is widely used in the formulation of fragrances due to its pleasant odor profile .
- Preservatives and Dyes : It is also employed in the production of various dyes and preservatives .
Study on Pheromonal Activity
A study investigated the synthesis of (S)-2-methyl-4-octanol, highlighting its role as an aggregation pheromone in Sphenophorus levis. The synthesis involved several steps starting from D-mannitol, achieving an enantiomeric excess of 99.5%. This demonstrates the compound's potential utility in pest management strategies through pheromone traps .
Environmental Impact Assessment
Research has shown that while this compound is biodegradable, its large-scale use in pest control raises concerns about potential ecological impacts. Studies emphasize the need for careful assessment to mitigate adverse effects on ecosystems.
Mechanism of Action
4-Octanol can be compared with other similar alcohols:
1-Octanol: Similar in structure but with the hydroxyl group attached to the first carbon atom. It has different physical properties and applications.
2-Octanol: The hydroxyl group is attached to the second carbon atom, leading to different reactivity and uses.
3-Octanol: The hydroxyl group is attached to the third carbon atom, resulting in distinct chemical behavior.
Uniqueness of this compound: this compound’s unique position of the hydroxyl group on the fourth carbon atom gives it specific reactivity and solubility properties that make it suitable for particular applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
- 1-Octanol
- 2-Octanol
- 3-Octanol
Biological Activity
4-Octanol, also known as 1-octanol, is a fatty alcohol with significant biological activity, particularly in its role as an inhibitor of T-type calcium channels. This compound has garnered attention for its potential applications in various fields, including pharmacology and agriculture. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its effects and applications.
This compound has the molecular formula and is characterized by its long hydrocarbon chain, making it hydrophobic in nature. The compound's structure allows it to interact with biological membranes, influencing its bioavailability and distribution within biological systems.
Biological Activity
Inhibition of Calcium Channels
Research indicates that this compound specifically interacts with T-type calcium channels, leading to their inhibition. This interaction can significantly affect various physiological processes, including:
- Muscle Contraction : By inhibiting calcium influx through these channels, this compound can modulate muscle contraction dynamics.
- Neurotransmitter Release : The inhibition of T-type calcium channels affects neurotransmitter release, which may have implications for neurological health and disease.
In a study conducted by researchers at Smolecule, it was found that this compound effectively inhibited the growth of Aspergillus flavus, a fungus that poses a risk to postharvest grain preservation. This antifungal activity highlights the compound's potential as a natural preservative in agricultural settings.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its partition coefficient between octanol and water (log P). This coefficient is crucial for understanding how the compound distributes in biological systems. Higher log P values generally correlate with increased lipophilicity, affecting absorption and bioavailability.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
1-Octanol | C8H18O | Primary alcohol; used mainly as a solvent |
2-Octanol | C8H18O | Secondary alcohol; different position of hydroxyl group |
3-Octanol | C8H18O | Secondary alcohol; unique properties due to structure |
2-Methyl-1-octanol | C9H20O | Contains a methyl group; different reactivity profile |
This compound's unique stereochemistry contributes to its specific biological activities, distinguishing it from other fatty alcohols.
Case Studies and Research Findings
Properties
IUPAC Name |
octan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFPPJOZXUTRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870640 | |
Record name | 4-Octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
589-62-8 | |
Record name | (±)-4-Octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-OCTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HZ7613II2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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